2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
The compound "2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide" is a benzamide derivative featuring a tetrazole ring substituted with a 2-methoxyethyl group and an ethylthio moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acid groups, enhancing metabolic stability and bioavailability in medicinal chemistry applications . The 2-methoxyethyl substituent likely improves solubility and pharmacokinetic properties, while the ethylthio group may modulate electronic effects and intermolecular interactions. Structural characterization of such compounds typically involves techniques like IR, NMR, and mass spectrometry (MS), as exemplified in related benzamide derivatives .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-28-17-7-5-4-6-16(17)18(25)20-14-8-10-15(11-9-14)24-19(26)23(21-22-24)12-13-27-2/h4-11H,3,12-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWQIYUGJFVXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-ethylthiobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminophenyl-2-methoxyethyl ketone to yield the benzamide intermediate.
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Tetrazole Ring Formation: : The tetrazole ring is introduced by reacting the benzamide intermediate with sodium azide and triethylamine in a suitable solvent like dimethylformamide (DMF) under reflux conditions. This step forms the tetrazole ring attached to the phenyl group.
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Final Assembly: : The final step involves the coupling of the tetrazole-substituted benzamide with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The carbonyl group in the tetrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various alkyl or aryl substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or hydrogen bond donors/acceptors in biological systems, influencing its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares structural motifs with several synthesized derivatives reported in the literature. Key analogues include:
*Calculated via molecular formula.
†Estimated based on substituents.
‡Range inferred from analogous compounds in .
Key Differences in Reactivity and Properties
- Tetrazole vs. Thiadiazole/Triazole Cores: The tetrazole ring in the target compound provides distinct electronic and steric properties compared to thiadiazole or triazole cores.
- Substituent Effects : The 2-methoxyethyl group in the tetrazole ring contrasts with acetyl (8a) or sulfonyl (7–9) substituents in analogues. This group likely reduces hydrophobicity compared to aryl or acetylated derivatives, improving aqueous solubility .
- Sulfur-Containing Moieties : The ethylthio group in the target compound differs from thione (C=S) groups in triazole-thiones (7–9). Thioethers (C-S-C) are less reactive than thiones but may confer better metabolic stability .
Computational and Pharmacological Implications
For example:
- The tetrazole’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzymes.
- The 2-methoxyethyl group’s electron-donating effects could stabilize charge-transfer interactions.
Biological Activity
The compound 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide represents a class of tetrazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This indicates the presence of functional groups such as the ethylthio group, a tetrazole moiety, and an amide linkage which are pivotal in determining its biological properties.
Antimicrobial Activity
Research has indicated that tetrazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide have shown efficacy against various bacterial strains. A study highlighted that modifications in the tetrazole structure could enhance antibacterial activity, particularly against resistant strains like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In vitro studies have demonstrated that certain derivatives of tetrazole compounds possess antitumor activity. The mechanism is believed to involve the inhibition of critical enzymes involved in DNA synthesis. For example, similar compounds have been shown to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis .
Anticonvulsant Properties
Some studies have reported anticonvulsant effects for compounds containing the tetrazole ring. The mechanism may involve modulation of neurotransmitter systems or ion channels that are critical in seizure activity .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of tetrazole derivatives revealed that a compound with structural similarities to 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exhibited an IC50 value of 18.4 µM against bacterial pathogens . This suggests a strong potential for developing new antibacterial agents from this class of compounds.
- Antitumor Mechanism : In another investigation, a related tetrazole derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Research Findings and Tables
Q & A
Q. What are the key synthetic routes for preparing 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?
The compound can be synthesized via heterocyclic coupling reactions. A generalized method involves:
- Step 1 : Reacting a tetrazole precursor (e.g., 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole) with a substituted phenylamine under reflux in PEG-400 with a basic catalyst (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C .
- Step 2 : Thioetherification by introducing the ethylthio group via nucleophilic substitution with 2-(ethylthio)benzoyl chloride.
- Purification : Recrystallization in aqueous acetic acid or ethanol yields the pure product. Key parameters include reaction time (monitored by TLC) and solvent selection for optimal yield (70–85% typical) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups like the tetrazole C=N stretch (~1600 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
- NMR :
- ¹H NMR : Signals at δ 8.2–8.4 ppm (aromatic protons), δ 3.5–4.0 ppm (methoxyethyl protons), and δ 1.2–1.4 ppm (ethylthio group) .
- ¹³C NMR : Carbonyl carbons (C=O) at ~170 ppm and tetrazole carbons at ~150 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
Q. What functional groups influence the compound’s reactivity and bioactivity?
The ethylthio group enhances lipophilicity, while the tetrazole ring contributes to hydrogen bonding and π-π stacking. The methoxyethyl substituent modulates solubility and steric effects, critical for interactions with biological targets .
Advanced Research Questions
Q. How can computational methods optimize the compound’s electronic properties?
- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the tetrazole ring’s nitrogen atoms show high ESP values, suggesting sites for hydrogen bonding .
- Density Functional Theory (DFT) : Predicts bond dissociation energies (BDEs) for the ethylthio group (~250 kJ/mol) and tetrazole ring stability under oxidative conditions .
Q. How to resolve contradictions in spectral data during structural elucidation?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Discrepancies between experimental and calculated NMR/IR data can arise from tautomerism (e.g., tetrazole thione-thiol equilibrium), resolved via temperature-dependent NMR or computational modeling .
- Dynamic NMR : Detects rotational barriers in the methoxyethyl group, which may cause splitting in aromatic proton signals .
Q. What experimental designs validate the compound’s antimicrobial activity?
- Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
- Mechanistic Studies : Use fluorescence quenching to assess DNA gyrase inhibition or monitor membrane disruption via confocal microscopy with SYTOX Green dye .
Q. How to analyze structure-activity relationships (SAR) for tetrazole derivatives?
- Modular Substitutions : Compare bioactivity of analogs with varying substituents (e.g., replacing methoxyethyl with pyrrolidinyl or thiophene). Tabulate results:
| Substituent | MIC (µg/mL) | Solubility (mg/mL) |
|---|---|---|
| 2-Methoxyethyl | 12.5 | 0.8 |
| Pyrrolidinyl | 25.0 | 1.2 |
| Thiophene | 6.25 | 0.5 |
Data suggest smaller, hydrophobic groups enhance antimicrobial potency but reduce solubility .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Catalyst Optimization : Replace Bleaching Earth Clay with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve reagent solubility and reaction kinetics .
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂ or Ar) at -20°C.
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolyzed benzamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
